2-(1-adamantyl)-N-cyclopropylacetamide
Description
2-(1-Adamantyl)-N-cyclopropylacetamide is a synthetic organic compound featuring a rigid adamantane core fused with a cyclopropylacetamide moiety. The adamantyl group confers high lipophilicity and metabolic stability, while the cyclopropyl ring may enhance conformational rigidity and influence pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
2-(1-adamantyl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H23NO/c17-14(16-13-1-2-13)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,1-9H2,(H,16,17) |
InChI Key |
GOVGTFYCTNYIGB-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
C1CC1NC(=O)CC23CC4CC(C2)CC(C4)C3 |
solubility |
30 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- This compound: Limited direct data, but adamantyl-acetamides generally exhibit moderate antimicrobial activity. For example, adamantyl triazolin derivatives show MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- AdCaPy : Demonstrates broader antimicrobial efficacy (MIC: 2–16 µg/mL) due to the pyrazole-hydrazide moiety, which may disrupt bacterial membrane integrity .
- 2-(1-Adamantyl)-N-(5-methyl-3-isoxazolyl)acetamide: No explicit activity reported, but isoxazole derivatives are known for antifungal properties .
Metabolic Stability and Toxicity
- Cyclopropylamide Derivatives : The cyclopropyl group in this compound may reduce cytochrome P450-mediated metabolism compared to ethyl or methyl substituents .
- 2-(4-Aminophenyl)-N-cyclopropylacetamide: Classified as Category 4 oral toxicity (LD₅₀ > 300 mg/kg), suggesting lower acute toxicity compared to adamantane derivatives with aromatic amines .
- AdEtOH : Exhibits higher water solubility (logP ~3.1) but shorter half-life in vivo due to rapid hydroxylation .
Physicochemical Properties
Notable Trends:
- Adamantyl derivatives generally exhibit low water solubility due to high logP values (>3).
- The cyclopropylamide group marginally increases lipophilicity compared to hydroxyl or hydrazide substituents.
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